[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride is a chemical compound characterized by its unique oxadiazole structure, which is significant in various fields of research, including medicinal chemistry and materials science. The compound's IUPAC name is N-methyl-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride. Its molecular formula is , with a molecular weight of approximately 191.66 g/mol. This compound is primarily utilized for its potential biological activities and as a building block in organic synthesis.
The synthesis of [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride typically involves the formation of the oxadiazole ring through reactions of isobutyl hydrazine with nitriles under acidic conditions. A common synthetic route includes:
The synthesis may also involve optimization techniques such as continuous flow reactors to enhance yield and purity during industrial production. Reaction conditions are carefully controlled to ensure high efficiency and scalability.
The molecular structure of [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride features:
Key structural data includes:
[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride can participate in several types of chemical reactions:
The specific reagents and conditions for these reactions include:
The products formed from these reactions depend on the reagents used and the reaction conditions.
The mechanism of action for [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, potentially leading to various pharmacological effects such as anti-inflammatory or analgesic activities.
[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride is a solid at room temperature. It has a melting point that varies based on purity but typically falls within a range suitable for solid-state applications.
Key chemical properties include:
Additional studies may provide insights into thermal stability and reactivity under various conditions, which are crucial for its applications in research and industry.
[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride has several notable applications:
The compound's versatility makes it a valuable asset in both academic research and industrial applications.
1,2,4-Oxadiazole represents a privileged five-membered heterocyclic scaffold characterized by a ring structure containing one oxygen atom and two nitrogen atoms at positions 1, 2, and 4. This distinctive arrangement confers exceptional versatility in drug design, positioning 1,2,4-oxadiazoles as indispensable structural components in modern medicinal chemistry. Their significance extends across diverse therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) drug development. The scaffold's chemical robustness, synthetic accessibility, and capacity for structural fine-tuning have facilitated its integration into numerous pharmacologically active compounds and clinically approved drugs. The exploration of [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride exemplifies contemporary efforts to leverage this heterocycle's potential in addressing complex therapeutic challenges through rational molecular design and optimization [1] [6].
The designation of 1,2,4-oxadiazole as a "privileged scaffold" stems from its remarkable prevalence in pharmacologically active compounds targeting diverse biological pathways. This privileged status arises from several key attributes:
Broad Spectrum Bioactivity: The 1,2,4-oxadiazole nucleus exhibits an unusually wide spectrum of biological activities. Research has demonstrated potent derivatives acting as antimicrobials (targeting bacteria, fungi, and parasites), anticancer agents (through kinase inhibition, topoisomerase interference, or epigenetic modulation), anti-inflammatory compounds (COX inhibitors), antiviral drugs, CNS modulators (affecting σ receptors, orexin receptors, opioid receptors), and metabolic regulators. This versatility is unparalleled among many other heterocyclic systems [1] [6] [7].
Enhanced Metabolic Stability: A critical advantage of the 1,2,4-oxadiazole scaffold over common carbonyl-containing functionalities (esters, amides) is its superior resistance to enzymatic hydrolysis. This metabolic stability significantly improves the pharmacokinetic profiles of drug candidates, reducing rapid clearance and enhancing bioavailability. This property is particularly crucial for orally administered therapeutics where gastrointestinal and hepatic metabolic enzymes pose significant challenges [1] [3].
Facile Synthetic Modification: The scaffold readily accommodates diverse substituents at the C3 and C5 positions, enabling rapid exploration of structure-activity relationships (SAR) and optimization of potency, selectivity, and physicochemical properties. Modern synthetic approaches, including microwave-assisted synthesis and transition metal catalysis, further enhance efficiency and accessibility [2] [6].
Presence in Clinically Approved Drugs: The significance of the 1,2,4-oxadiazole scaffold is validated by its presence in several marketed drugs:
Table 1: Therapeutic Applications of 1,2,4-Oxadiazole Derivatives
Biological Activity | Molecular Targets/Mechanisms | Key Examples/Developments | References |
---|---|---|---|
Antimicrobial | Penicillin-Binding Protein (PBP2a), efflux pumps, DNA gyrase | Novel derivatives showing activity against drug-resistant bacterial strains (MRSA), Leishmania infantum (Ox1 compound) | [1] [5] [7] |
Anticancer | HDACs (Histone Deacetylases), Sirtuins (SIRT2), RET kinase, Topoisomerase IIα | Catalytic inhibitors of human DNA topoisomerase IIα; HDAC/SIRT inhibitors inducing apoptosis in cancer cell lines | [1] [7] |
Antiviral | Viral capsid proteins (e.g., picornavirus), integrase | Pleconaril (capsid binder); derivatives inhibiting viral replication cycles | [2] [6] |
CNS Modulators | σ1/σ2 receptors, orexin receptors, kappa opioid receptor (KOR), dopamine transporter | Fasiplon (anxiolytic); Phidianidine derivatives (natural products with CNS activity) | [2] [4] |
Anti-inflammatory | Cyclooxygenases (COX-1/COX-2), cytokine signaling | Derivatives showing reduced ulcerogenic toxicity compared to traditional NSAIDs | [1] [8] |
The utility of 1,2,4-oxadiazole in drug design is fundamentally rooted in its unique structural and electronic characteristics, which enable its strategic deployment as a bioisostere:
Electronic Configuration and Aromaticity: The 1,2,4-oxadiazole ring is electron-deficient ("π-acidic") due to the electronegativity of the oxygen and nitrogen atoms. Crucially, experimental studies (e.g., UV spectroscopy of aryl-substituted derivatives) have demonstrated that 1,2,4-oxadiazoles exhibit significantly lower aromatic character compared to isomers like 1,3,4-oxadiazole. While 2,5-diphenyl-1,3,4-oxadiazole shows a pronounced bathochromic shift (λmax ≈ 276 nm) indicating extended conjugation and aromaticity, 3,5-diphenyl-1,2,4-oxadiazole exhibits only a modest shift (λmax ≈ 245 nm), behaving more like a conjugated diene system. This reduced aromaticity impacts its electron-withdrawing strength and dipole moment [4].
Dipole Moment and Bond Geometry: The asymmetric arrangement of heteroatoms creates a significant dipole moment (estimated ~3.5-4.0 Debye). The C5 position is more electron-deficient than C3 due to the adjacent oxygen and N4 atoms. The bond lengths within the ring (C-O ~1.36 Å, N-O ~1.40 Å, C-N ~1.30 Å) are intermediate between single and double bonds, contributing to ring stability while allowing polarization. The ring itself is planar [3] [4].
Bioisosteric Equivalence: This combination of properties makes 1,2,4-oxadiazole an exceptional bioisostere for ester and amide functionalities:
Carbamate/Hydroxamate Bioisostere: In specific contexts, the ring can also mimic aspects of carbamates or hydroxamic acids, functionalities often prone to metabolic degradation [1] [3] [4].
Hydrogen Bonding Capability: The ring oxygen (O1) and the nitrogen atoms (N2, N4) are potent hydrogen bond acceptors. N2, being adjacent to O1, is a particularly good acceptor. This facilitates crucial interactions with biological targets, such as forming hydrogen bonds with active site residues in enzymes (e.g., CYP51 in Leishmania as shown by docking studies for oxadiazole derivatives) or receptors [5].
Physicochemical Property Modulation: Incorporating the 1,2,4-oxadiazole ring influences key drug-like properties:
Table 2: Structural and Electronic Properties of 1,2,4-Oxadiazole Influencing Drug Design
Property | Characteristics | Impact on Drug Design | Comparison to Common Bioisosteres |
---|---|---|---|
Dipole Moment | High (~3.5-4.0 D), asymmetric | Facilitates strong dipole-dipole interactions and binding to polarized enzyme pockets; influences solubility | Higher and more directional than many esters; comparable to amides but with different polarity distribution |
Aromaticity | Low (behaves more like conjugated diene) | Reduced electron-withdrawing effect compared to higher aromatic heterocycles; allows greater flexibility in electronic tuning via substituents | Significantly lower than 1,3,4-oxadiazole or phenyl rings |
Hydrogen Bonding | Three strong H-bond acceptors (O1, N2, N4) | Enables multiple H-bonding interactions with biological targets, enhancing binding affinity and specificity | More acceptor sites than a typical ester (2 acceptors) or amide (1-2 acceptors) |
Bond Lengths/Angles | C-O: ~1.36 Å; N-O: ~1.40 Å; C-N: ~1.30 Å; Planar structure | Provides structural rigidity while maintaining a geometry compatible with mimicking transition states or enzyme substrates | Closer geometry to esters/amides than many other heterocyclic bioisosteres (e.g., triazoles) |
Metabolic Stability | High resistance to enzymatic hydrolysis | Dramatically improves pharmacokinetic profiles (oral bioavailability, half-life) compared to ester/amide-containing analogs | Superior to esters, amides, carbamates, and hydroxamates regarding hydrolytic stability |
The journey of 1,2,4-oxadiazoles in medicinal chemistry spans over a century, evolving from fundamental chemical curiosities to integral components of modern therapeutics:
Discovery and Early Exploration (1884–1940s): The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab]diazole" or "azoxime". Despite this early discovery, the ring system remained largely a chemical curiosity for nearly eight decades, receiving minimal attention from medicinal chemists. The initial synthetic routes, often involving harsh conditions or yielding complex mixtures, hampered exploration [2] [3].
Pioneering Therapeutic Applications (1950s–1960s): The mid-20th century witnessed the first significant therapeutic breakthroughs:
Table 3: Historical Milestones in 1,2,4-Oxadiazole Medicinal Chemistry
Time Period | Key Developments | Representative Compounds/Achievements | Impact/Advancement |
---|---|---|---|
1884 | Chemical Discovery | Tiemann and Krüger synthesis ("Furo[ab]diazole") | First identification of the heterocycle |
1940s-1950s | Initial Biological Screening | Early compounds with noted (but often unoptimized) biological activities | Established potential for therapeutic use |
1960s | First Marketed Drugs | Oxolamine (antitussive), Prenoxdiazine (antitussive), Butalamine (vasodilator) | Proof of concept: Scaffold compatibility in humans; Initial SAR |
1970s-1990s | Expansion & Bioisosterism | Proxazole (spasmolytic), Fasiplon (anxiolytic) | Emergence of rational bioisosteric replacement strategy for esters/amides; Broadening therapeutic areas (GI, CNS) |
2011 | Discovery of Natural Products | Phidianidine A and B (cytotoxic, PTP1B/CXCR4 agonists) | Demonstrated natural biological role; New scaffolds for inspiration |
2014 | Modern Targeted Therapy | Ataluren (nonsense mutation readthrough for DMD) | Breakthrough for genetic disease; Validation of scaffold in novel mechanism |
2000s-Present | Synthetic & Computational Revolution | Microwave-assisted synthesis (e.g., Ox1-Ox7); Molecular docking/MD simulations (e.g., Ox1-CYP51); Target-focused libraries | Accelerated design and optimization; Rational target engagement; Improved drug-like properties (e.g., solubility, metabolic stability predicted by SwissADME) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1